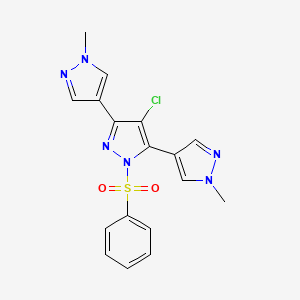
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound features a pyrimidine ring substituted with pyrazolyl groups and a trifluoromethyl group, which can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of Pyrazole Rings: Starting from appropriate diketones or hydrazines, pyrazole rings can be synthesized through cyclization reactions.
Pyrimidine Ring Construction: The pyrimidine ring can be constructed via condensation reactions involving suitable precursors such as amidines or nitriles.
Substitution Reactions: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrazole rings.
Reduction: Reduction reactions could target the pyrimidine ring or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound might be used to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine: Lacks the trifluoromethyl group.
4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine: Lacks one of the pyrazolyl groups.
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine: Lacks one of the pyrazolyl groups.
Uniqueness
The presence of both pyrazolyl groups and the trifluoromethyl group in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity.
Properties
Molecular Formula |
C14H13F3N6 |
|---|---|
Molecular Weight |
322.29 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C14H13F3N6/c1-8-4-9(2)23(21-8)13-19-11(10-6-18-22(3)7-10)5-12(20-13)14(15,16)17/h4-7H,1-3H3 |
InChI Key |
IHCKSRSWMZGUAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-methoxyphenyl)amino]-N'-[(3E)-4-phenylbut-3-en-2-ylidene]butanehydrazide](/img/structure/B14923738.png)
![N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B14923753.png)
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B14923756.png)
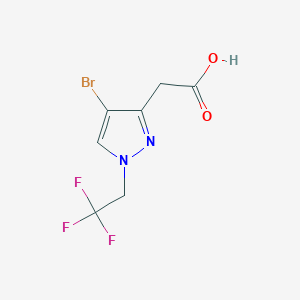
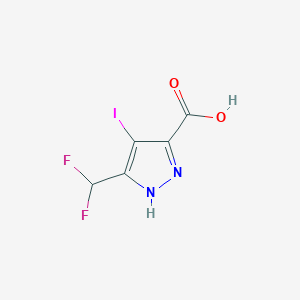
![4-{[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14923772.png)
![N-[(2Z,4E)-1-oxo-5-phenyl-1-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}penta-2,4-dien-2-yl]benzamide](/img/structure/B14923773.png)
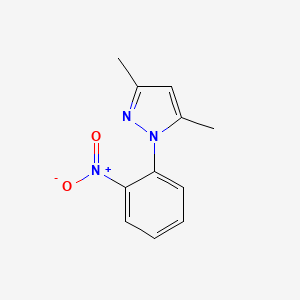
![5-(4-ethoxyphenyl)-7-methyl-N-propylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14923783.png)
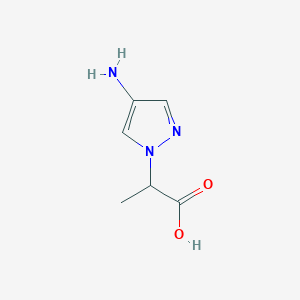
![2-[(4-chlorophenyl)amino]-N'-[1-(4-fluorophenyl)ethylidene]butanehydrazide](/img/structure/B14923795.png)
![N,N-dibenzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14923805.png)
![3-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B14923812.png)
